molecular formula C19H17Cl2N3O5S B1670480 二氯西林 CAS No. 3116-76-5

二氯西林

货号 B1670480
CAS 编号: 3116-76-5
分子量: 470.3 g/mol
InChI 键: YFAGHNZHGGCZAX-JKIFEVAISA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Dicloxacillin is a penicillin antibiotic that fights bacteria in your body . It is used to treat many different types of infections caused by bacteria such as bronchitis, pneumonia, or staphylococcal (also called “staph”) infections . It is a semisynthetic isoxazolyl penicillin, exhibiting antimicrobial activity against a wide variety of Gram-positive bacteria, as well as stability against penicillinases and low level of toxicity .


Synthesis Analysis

The synthesis method of Dicloxacillin sodium was established in a study . The structure of the target compound was confirmed by 1H NMR. In addition, the post-process of condensation and salt formation is also provided. Overall, the total yield of 13 steps is about 70.54% .


Molecular Structure Analysis

The molecular formula of Dicloxacillin is C19H17Cl2N3O5S . Its average mass is 470.326 Da and its monoisotopic mass is 469.026581 Da .


Chemical Reactions Analysis

Dicloxacillin has been shown to degrade with free-living bacteria . The degradation of the antibiotic was 100% in a time of 3.5 h and 52 h, respectively, and even metabolize the degradation products .


Physical And Chemical Properties Analysis

The molecular formula of Dicloxacillin sodium is C19H18Cl2N3NaO6S . Its molecular weight is 510.32 .

科学研究应用

Antimicrobial Activity Against Gram-Positive Bacteria

Dicloxacillin is a beta-lactamase-resistant penicillin that exhibits significant antimicrobial activity against a wide range of gram-positive bacteria . It is particularly effective against penicillinase-producing strains of Staphylococcus aureus, which are commonly resistant to other penicillins. This makes it a valuable agent in the treatment of staphylococcal infections, including skin infections, cellulitis, and mastitis .

Pharmacokinetics and Safety Profile

Research has been conducted to evaluate the safety and pharmacokinetic profile of Dicloxacillin. Studies have shown that it is well-tolerated in volunteers and displays linear increases in plasma drug concentration and area under the curve, which are important parameters in drug development and clinical use .

Resistance Mechanisms

Dicloxacillin’s role in understanding bacterial resistance mechanisms is crucial. It is stable against hydrolysis by various beta-lactamases, which are enzymes bacteria use to resist the effects of antibiotics. Studying how Dicloxacillin overcomes this resistance can inform the development of new antibiotics and treatment strategies .

Veterinary Medicine Applications

In veterinary medicine, Dicloxacillin is used to treat infections caused by susceptible bacteria in animals. It is effective against a range of bacteria and is often used to treat respiratory, urinary tract, skin, and soft tissue infections in animals .

Public Health Implications

Dicloxacillin plays a significant role in public health due to its effectiveness in treating infections that could otherwise lead to more serious health complications. Its use is critical in managing bacterial diseases that have implications for community health and can help in preventing the spread of infectious diseases .

Drug Development and Interaction Studies

Dicloxacillin is also used in drug development and interaction studies. Its bactericidal activity results from the inhibition of cell wall synthesis, which is mediated through binding to penicillin-binding proteins. Understanding its interactions with other drugs and its mechanism of action is vital for developing new therapeutic strategies and ensuring safe medication practices .

作用机制

Target of Action

Dicloxacillin, a narrow-spectrum β-lactam antibiotic of the penicillin class , primarily targets penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins play a crucial role in the synthesis of the bacterial cell wall, making them an effective target for antibiotics .

Mode of Action

Dicloxacillin exerts a bactericidal action against penicillin-susceptible microorganisms during the state of active multiplication . It inhibits the biosynthesis of the bacterial cell wall by binding to specific PBPs . This binding inhibits the third and last stage of bacterial cell wall synthesis , leading to the death of the bacteria.

Biochemical Pathways

The bactericidal activity of dicloxacillin results from the inhibition of cell wall synthesis . By binding to PBPs, dicloxacillin blocks the final transpeptidation step of bacterial peptidoglycan cell wall synthesis . This disruption in the cell wall synthesis pathway leads to the death of the bacteria .

Pharmacokinetics

Dicloxacillin has a bioavailability of 60 to 80% . It is metabolized in the liver and has a half-life of 0.7 hours . The compound is excreted through renal and biliary routes . The pharmacokinetic properties of dicloxacillin impact its bioavailability and effectiveness in treating infections.

Result of Action

The result of dicloxacillin’s action is the death of the bacteria. By inhibiting the synthesis of the bacterial cell wall, dicloxacillin causes the bacteria to become unstable and eventually die . This makes dicloxacillin effective against infections caused by penicillin-susceptible bacteria .

Action Environment

Environmental factors can influence the action, efficacy, and stability of dicloxacillin. For instance, free-living bacteria in the environment have developed defense mechanisms such as genetic resistance in response to being in contact with antibiotics like dicloxacillin . This can lead to the development of antibiotic-resistant bacteria, which can reduce the effectiveness of dicloxacillin .

安全和危害

Dicloxacillin may cause serious side effects. Some of these include severe stomach pain, diarrhea that is watery or bloody, nausea, vomiting, little or no urination, unusual bleeding or bruising, a seizure (convulsions), mouth pain or irritation, black tongue, sore throat, fever, swollen glands, rash or itching, joint pain, or general ill feeling . It may also cause an allergic reaction, symptoms of which include hives, difficult breathing, and swelling of your face, lips, tongue, or throat .

未来方向

The optimal dosing regimen of oral administration of dicloxacillin was determined using Monte Carlo simulation . The results showed that both the consortium and Pseudomonas aeruginosa are highly efficient because the degradation of the antibiotic was 100% .

属性

IUPAC Name

(2S,5R,6R)-6-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Cl2N3O5S/c1-7-10(12(23-29-7)11-8(20)5-4-6-9(11)21)15(25)22-13-16(26)24-14(18(27)28)19(2,3)30-17(13)24/h4-6,13-14,17H,1-3H3,(H,22,25)(H,27,28)/t13-,14+,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFAGHNZHGGCZAX-JKIFEVAISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl2N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

13412-64-1 (mono-hydrochloride salt, mono-hydrate), 343-55-5 (mono-hydrochloride salt, anhydrous)
Record name Dicloxacillin [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003116765
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID1022924
Record name Dicloxacillin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1022924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

470.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Dicloxacillin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014628
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

2.96e-02 g/L
Record name Dicloxacillin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00485
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dicloxacillin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014628
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Dicloxacillin exerts a bactericidal action against penicillin-susceptible microorganisms during the state of active multiplication. All penicillins inhibit the biosynthesis of the bacterial cell wall. By binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, dicloxacillin inhibits the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins; it is possible that dicloxacillin interferes with an autolysin inhibitor.
Record name Dicloxacillin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00485
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Dicloxacillin

CAS RN

3116-76-5
Record name Dicloxacillin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3116-76-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dicloxacillin [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003116765
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dicloxacillin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00485
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dicloxacillin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1022924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dicloxacillin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.535
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DICLOXACILLIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/COF19H7WBK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Dicloxacillin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3222
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Dicloxacillin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014628
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dicloxacillin
Reactant of Route 2
Reactant of Route 2
Dicloxacillin
Reactant of Route 3
Dicloxacillin
Reactant of Route 4
Dicloxacillin
Reactant of Route 5
Dicloxacillin
Reactant of Route 6
Dicloxacillin

Q & A

Q1: How does Dicloxacillin exert its antibacterial effect?

A1: Dicloxacillin, a semisynthetic penicillinase-stable beta-lactam antibiotic, targets bacterial cell wall synthesis. [] It binds to penicillin-binding proteins (PBPs), enzymes crucial for peptidoglycan cross-linking. This binding disrupts the final transpeptidation step of peptidoglycan synthesis, leading to weakened cell walls and bacterial lysis. []

Q2: Does the presence of Dicloxacillin affect other cellular processes in bacteria?

A2: While primarily targeting cell wall synthesis, Dicloxacillin has been observed to impact other cellular processes. Research suggests it can accelerate the degradation of pre-existing cell wall components, particularly disaccharide peptides, further contributing to bacterial lysis. []

Q3: What is the molecular formula and weight of Dicloxacillin?

A3: Dicloxacillin Sodium, the sodium salt commonly used in formulations, has the molecular formula C19H16Cl2N3NaO5S and a molecular weight of 470.3 g/mol.

Q4: Is spectroscopic data available for Dicloxacillin?

A4: Yes, several analytical methods utilize spectroscopic properties of Dicloxacillin for detection and quantification. For instance, high-performance liquid chromatography (HPLC) methods commonly employ UV detection at wavelengths like 225 nm or 229 nm. []

Q5: How stable is Dicloxacillin in oral suspension form?

A5: Dicloxacillin sodium oral suspension, when repackaged in polypropylene syringes, exhibits variable stability depending on storage conditions. Research indicates stability for approximately 7 days at ambient temperature, 10 days under refrigeration, and 21 days when frozen. Degradation occurs more rapidly in syringes compared to the original container. []

Q6: Does Dicloxacillin exhibit any catalytic properties?

A6: Dicloxacillin itself does not function as a catalyst. It acts as a mechanism-based inhibitor, forming a covalent bond with its target, PBPs, to exert its antibacterial effect.

Q7: How does the isoxazolyl side chain of Dicloxacillin contribute to its activity?

A7: The isoxazolyl side chain in Dicloxacillin is crucial for its resistance to breakdown by bacterial penicillinases. This structural feature differentiates it from penicillins like Penicillin G, which are susceptible to inactivation by these enzymes. [, ]

Q8: What strategies can improve the stability of Dicloxacillin formulations?

A8: Cyclodextrin complexation has shown promise in enhancing Dicloxacillin stability. Studies utilizing gamma-cyclodextrin and hydroxypropyl-beta-cyclodextrin demonstrated improved drug stability in acidic solutions, with gamma-cyclodextrin showing higher efficacy. []

Q9: How is Dicloxacillin absorbed and distributed in the body?

A9: Dicloxacillin is well-absorbed orally, although food can delay its absorption. It exhibits good tissue penetration, including into lung tissues, making it suitable for treating respiratory infections. []

Q10: What are the main routes of Dicloxacillin elimination?

A10: Dicloxacillin is primarily eliminated via renal excretion, with a smaller fraction excreted in bile. []

Q11: Are there differences in Dicloxacillin pharmacokinetics in cystic fibrosis patients?

A11: Yes, cystic fibrosis patients exhibit altered Dicloxacillin pharmacokinetics. Despite normal absorption, they experience lower and more variable serum drug levels due to significantly higher renal clearances of the antibiotic, necessitating dose adjustments. [, ]

Q12: What types of infections is Dicloxacillin effective against?

A12: Dicloxacillin demonstrates efficacy against a range of Gram-positive bacteria, including Staphylococcus aureus (methicillin-susceptible strains), Streptococcus pyogenes, and Streptococcus pneumoniae. It is commonly employed for skin and soft tissue infections, bone and joint infections, and respiratory tract infections. [, , , ]

Q13: Has Dicloxacillin been compared to other antibiotics in clinical trials?

A13: Yes, a randomized clinical trial compared the efficacy of Dicloxacillin in combination with Oxacillin against Linezolid for complicated skin and soft tissue infections. Both treatments displayed comparable clinical cure rates and were generally well-tolerated. []

Q14: Is resistance to Dicloxacillin a concern?

A14: Yes, resistance to Dicloxacillin, primarily among Staphylococcus aureus strains, is a growing concern. The primary mechanism of resistance is the acquisition of the mecA gene, encoding for a modified penicillin-binding protein (PBP2a) with low affinity for beta-lactam antibiotics. []

Q15: What are the potential adverse effects of Dicloxacillin?

A15: While generally well-tolerated, Dicloxacillin can cause adverse effects like gastrointestinal upset, allergic reactions, and rarely, liver or kidney problems.

Q16: What analytical methods are commonly used to measure Dicloxacillin concentrations?

A16: High-performance liquid chromatography (HPLC) is widely employed for quantifying Dicloxacillin in biological samples like plasma and urine. UV detection is commonly utilized, and various mobile phases and stationary phases have been reported in the literature. [, , , ]

Q17: Are there alternative analytical techniques for Dicloxacillin analysis?

A17: Besides HPLC, high-performance thin-layer chromatography (HPTLC) is also used for Dicloxacillin quantification, particularly in tablet formulations and simulated urine samples. Densitometric detection at specific wavelengths is utilized in this technique. [, , ]

Q18: Have spectrophotometric methods been developed for Dicloxacillin determination?

A18: Yes, spectrophotometric methods offer simple and cost-effective alternatives for Dicloxacillin analysis, especially in resource-limited settings. Derivative spectrophotometry and methods based on isoabsorptive points have been reported, enabling the determination of Dicloxacillin in pharmaceutical formulations. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。